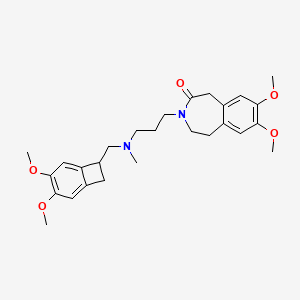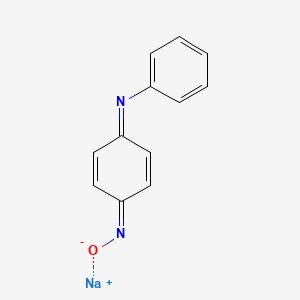
2,5-Cyclohexadien-1-one, 4-(phenylimino)-, oxime, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, sodium salt is a chemical compound with the molecular formula C12H9N2NaO. It is known for its unique structure, which includes a phenyl group attached to an imino group, a cyclohexa-2,5-dien-1-one core, and an oxime functional group. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, sodium salt typically involves the reaction of 4-(Phenylimino)cyclohexa-2,5-dien-1-one with hydroxylamine in the presence of a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the oxime derivative. The general reaction scheme is as follows:
Starting Material: 4-(Phenylimino)cyclohexa-2,5-dien-1-one
Reagent: Hydroxylamine
Base: Sodium hydroxide
Solvent: Ethanol or water
Temperature: Room temperature to 50°C
Reaction Time: 2-4 hours
The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, sodium salt follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, automated control systems, and efficient purification methods to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Condensation: The oxime group can participate in condensation reactions to form imines or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitrating agents in the presence of catalysts.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products
The major products formed from these reactions include quinone derivatives, amines, substituted phenyl derivatives, and imines. These products have various applications in organic synthesis and material science.
Wissenschaftliche Forschungsanwendungen
4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to form various derivatives and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, sodium salt involves its interaction with molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, affecting their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Phenylimino)cyclohexa-2,5-dien-1-one
- 4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime
- 4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, potassium salt
Uniqueness
4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, sodium salt is unique due to its sodium salt form, which enhances its solubility in water and other polar solvents. This property makes it more versatile in various chemical reactions and applications compared to its non-salt counterparts.
Eigenschaften
CAS-Nummer |
63451-40-1 |
|---|---|
Molekularformel |
C12H9N2NaO |
Molekulargewicht |
220.20 g/mol |
IUPAC-Name |
sodium;4-N-oxido-1-N-phenylcyclohexa-2,5-diene-1,4-diimine |
InChI |
InChI=1S/C12H10N2O.Na/c15-14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h1-9,15H;/q;+1/p-1 |
InChI-Schlüssel |
ZSLQKRMXHKNROC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)N=C2C=CC(=N[O-])C=C2.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


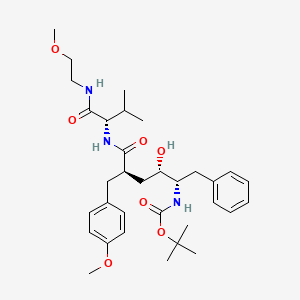
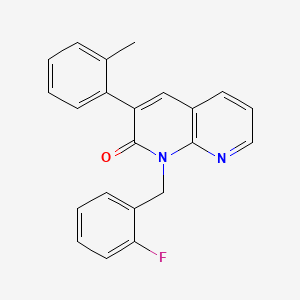
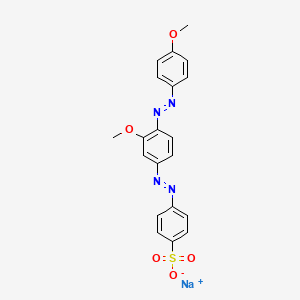
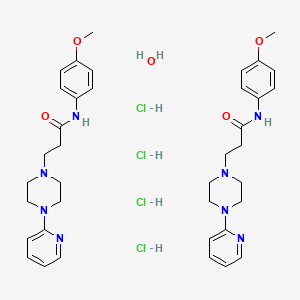
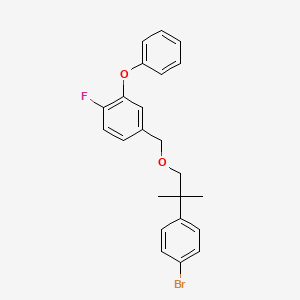

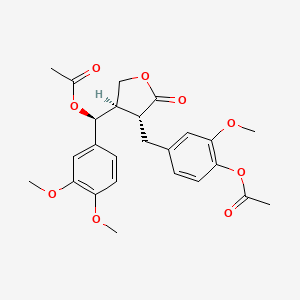
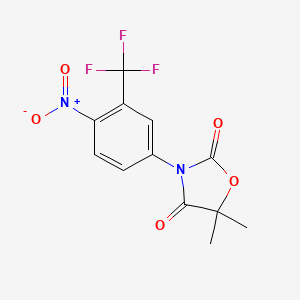
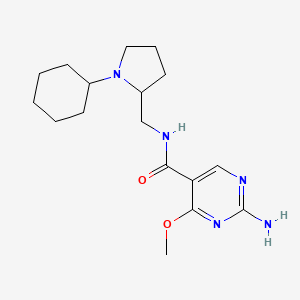
![(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B15191047.png)
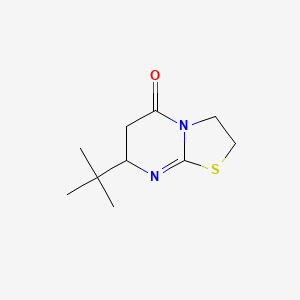

![[3H]methoxy-PEPy](/img/structure/B15191061.png)
